5-(3-Cyano-2-fluorophenyl)-2-methylphenol, 95%
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Overview
Description
5-(3-Cyano-2-fluorophenyl)-2-methylphenol, 95% (5-CFM-2MP-95%) is a compound of the phenol class with a wide range of applications in scientific research. It is a white solid with a melting point of 79-81°C and a boiling point of 250-252°C. 5-CFM-2MP-95% is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a laboratory reagent in a variety of biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of 5-CFM-2MP-95% is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions by forming a complex with the reactants, which increases the rate of reaction. This is due to the presence of the fluorine atom, which increases the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFM-2MP-95% are not well understood. However, it is believed that the compound may have anticancer and anti-inflammatory properties. In addition, the compound may have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-CFM-2MP-95% in laboratory experiments is its high purity and low cost. The compound is also stable and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with caution. In addition, the compound is volatile and should be used in a well-ventilated area.
Future Directions
Future research on 5-CFM-2MP-95% should focus on understanding the mechanism of action and the biochemical and physiological effects of the compound. In addition, further research should be conducted to determine the potential applications of the compound in medicine and other fields. Furthermore, research should be conducted to develop methods to synthesize the compound more efficiently and cost-effectively. Finally, research should be conducted to determine the potential for the compound to be used as a reagent in organic synthesis and as a catalyst in various reactions.
Synthesis Methods
5-CFM-2MP-95% is synthesized from 3-cyano-2-fluorophenol and 2-methylphenol. The reaction is carried out in a three-necked flask with a condenser, a nitrogen inlet, and a stirring bar. 3-Cyano-2-fluorophenol is added to the flask, followed by 2-methylphenol. The reaction is then heated to 100-120°C and stirred for 4-6 hours. The reaction is then cooled to room temperature and the product is isolated by filtration and recrystallization.
Scientific Research Applications
5-CFM-2MP-95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a laboratory reagent in a variety of biochemical and physiological experiments. 5-CFM-2MP-95% has been used to study the synthesis of 2-arylbenzimidazoles, the synthesis of aryl-substituted pyridines, and the synthesis of aryl-substituted indoles. It has also been used in the synthesis of aryl-substituted quinolines and in the synthesis of aryl-substituted phenylenediamines.
properties
IUPAC Name |
2-fluoro-3-(3-hydroxy-4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-5-6-10(7-13(9)17)12-4-2-3-11(8-16)14(12)15/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJMSYGEZGBDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2F)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683807 |
Source
|
Record name | 2-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-59-0 |
Source
|
Record name | 2-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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